6-Methoxy-4-methylpyridin-2-amine CAS number 89943-09-9
6-Methoxy-4-methylpyridin-2-amine CAS number 89943-09-9
This technical guide provides an in-depth analysis of 2-Methoxy-6-methylpyridin-4-amine (CAS 89943-09-9), a critical heterocyclic building block in medicinal chemistry.
CAS Number: 89943-09-9
Synonyms: 4-Amino-2-methoxy-6-methylpyridine; 2-Methoxy-6-methyl-4-pyridinamine.
Introduction & Nomenclature Clarification
Chemical Identity[1]
-
Systematic Name: 2-Methoxy-6-methylpyridin-4-amine[1][2][3][4][5][6][7]
-
Molecular Formula: C
H N O -
Molecular Weight: 138.17 g/mol
-
SMILES: Cc1cc(N)cc(OC)n1
Critical Nomenclature Note
User Alert: There is a frequent nomenclature ambiguity between two structural isomers.
-
Target Compound (CAS 89943-09-9): The 4-amine isomer (Amino group at position 4). This is the compound defined by the CAS number provided.[1]
-
Common Isomer (CAS 51564-94-4): The 2-amine isomer (6-Methoxy-4-methylpyridin-2-amine).
-
Editorial Decision: This guide strictly follows the CAS 89943-09-9 specification (the 4-amine). Researchers seeking the 2-amine scaffold for specific kinase hinge-binding applications should verify their structural requirements.
Chemical Properties & Characterization
The 4-aminopyridine core exhibits unique electronic properties due to the resonance interaction between the exocyclic amino group and the pyridine ring nitrogen.
Physicochemical Data
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive upon long-term storage. |
| Melting Point | 128 – 132 °C | Varies with crystal habit/purity. |
| pKa (Ring N) | ~9.2 (Predicted) | Highly basic due to resonance stabilization from the 4-amino group. |
| Solubility | DMSO, Methanol, DCM | Moderate water solubility; highly soluble in dilute acid. |
| LogP | ~1.3 | Lipophilic enough for CNS penetration in drug scaffolds. |
Spectroscopic Signatures[8]
-
H NMR (DMSO-
, 400 MHz): Distinctive singlets for the methoxy (~3.75 ppm) and methyl (~2.22 ppm) groups. The aromatic protons at positions 3 and 5 typically appear as doublets or singlets around 5.8–6.2 ppm, depending on resolution (meta-coupling). -
MS (ESI): [M+H]
peak at m/z 139.2.
Synthetic Pathways[1][9][10][11]
The synthesis of 4-aminopyridines typically requires activation of the pyridine ring, as direct electrophilic amination is difficult. The most robust industrial route involves the N-oxide nitration strategy .
Primary Synthetic Route (N-Oxide Activation)
This pathway ensures regioselectivity for the 4-position.
-
N-Oxidation: Treatment of 2-methoxy-6-methylpyridine with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the N-oxide.
-
Nitration: The N-oxide directs electrophilic substitution to the 4-position (para-like) using HNO
/H SO . -
Reduction: The 4-nitro group is reduced to the amine using Iron/Acetic acid or catalytic hydrogenation (H
, Pd/C). -
Deoxygenation: If the N-oxide remains, it is reduced (often simultaneous with nitro reduction or using PCl
).
Visualization of Synthesis
Caption: Step-wise synthesis of CAS 89943-09-9 via the N-oxide activation pathway.
Applications in Drug Discovery[1][10]
Kinase Inhibition (ERK Pathway)
The 4-aminopyridine scaffold is a validated pharmacophore in kinase inhibitors, particularly for the Extracellular Signal-Regulated Kinase (ERK) pathway.
-
Mechanism: The pyridine nitrogen serves as a hydrogen bond acceptor in the kinase hinge region, while the 4-amino group can act as a donor or vector for extending into the solvent-exposed front pocket.
-
Patent Evidence: Derivatives of this amine have been cited in patents (e.g., WO2014124230A2) as intermediates for irreversible ERK inhibitors, substituting the aniline moiety in traditional benzamide scaffolds.
Reactivity & Functionalization
Researchers utilize the exocyclic amine for coupling reactions to build complex libraries.
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.
-
Protocol: React amine (1.0 eq) with Isocyanate (1.1 eq) in dry THF/DCM at 0°C to RT.
-
-
Buchwald-Hartwig Coupling: Palladium-catalyzed C-N bond formation to attach aryl groups.
-
Catalyst System: Pd
(dba) / Xantphos or BrettPhos is recommended due to the potential coordination of the pyridine nitrogen.
-
Reactivity Profile Diagram
Caption: Functionalization vectors for the 2-methoxy-6-methylpyridin-4-amine scaffold.
Experimental Protocol: Amide Coupling (General)
Objective: To couple CAS 89943-09-9 with a carboxylic acid (R-COOH) for library generation.
-
Reagents: Carboxylic Acid (1.0 eq), CAS 89943-09-9 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve the carboxylic acid in DMF (0.1 M).
-
Add DIPEA and HATU; stir for 10 minutes to activate the acid.
-
Add 2-methoxy-6-methylpyridin-4-amine .
-
Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.
-
Workup: Dilute with ethyl acetate, wash with saturated NaHCO
and brine. Dry over Na SO .
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). Potentially toxic if swallowed (typical for aminopyridines).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the amino group.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
- Vertex Pharmaceuticals. (2014). ERK Inhibitors and Uses Thereof. WO Patent 2014124230A2.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 2-methoxy-6-methylpyridin-4-amine | 89943-09-9 [chemicalbook.com]
- 3. 20265-39-8 | 2-Methoxypyridin-4-amine | Ethers | Ambeed.com [ambeed.com]
- 4. 63071-03-4 | 2-Methoxy-6-methylpyridine | Ethers | Ambeed.com [ambeed.com]
- 5. 59315-45-6 | 4-Aminopyridin-2-ol | Alcohols | Ambeed.com [ambeed.com]
- 6. guidechem.com [guidechem.com]
- 7. AU2014214846A1 - ERK inhibitors and uses thereof - Google Patents [patents.google.com]
